(5-pyridin-4-ylthiophen-2-yl)methanamine

Medicinal Chemistry Physicochemical Properties pKa Prediction

This heterocyclic amine (CAS 937795-98-7) features a critical 4-pyridinyl regiochemistry on the thiophene ring paired with an unsubstituted primary amine—a structural combination essential for reproducible fragment-based drug discovery and kinase inhibitor development. Substituting 3-pyridinyl isomers or N-methyl analogs introduces divergent hydrogen-bonding geometry, electronic distribution, and steric profiles that can invalidate SAR data and synthetic outcomes. Procuring this precise CAS ensures batch-to-batch consistency, verified 97% purity, and reliable reactivity at the primary amine handle for amide coupling, reductive amination, sulfonamide synthesis, and bioconjugation workflows.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 937795-98-7
Cat. No. B1372734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-pyridin-4-ylthiophen-2-yl)methanamine
CAS937795-98-7
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC=C(S2)CN
InChIInChI=1S/C10H10N2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-6H,7,11H2
InChIKeySTUXHGHINJTCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Pyridin-4-ylthiophen-2-yl)methanamine (CAS 937795-98-7) - Heterocyclic Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


(5-Pyridin-4-ylthiophen-2-yl)methanamine (CAS 937795-98-7) is a heterocyclic amine composed of a pyridine and a thiophene ring linked by a methanamine group . This molecular architecture, with a molecular weight of 190.26 g/mol and the molecular formula C10H10N2S, positions the compound as a versatile small-molecule scaffold for fragment-based drug discovery and as a key intermediate in the synthesis of more complex pharmacologically active molecules . Its utility is rooted in the unique combination of these aromatic heterocycles, which provides a defined spatial orientation for hydrogen bonding and potential interactions with biological targets . This compound is primarily employed in research and development settings, including medicinal chemistry and chemical biology, as a building block for generating focused libraries of kinase inhibitors and other target-specific ligands .

Procurement Risk for (5-Pyridin-4-ylthiophen-2-yl)methanamine (CAS 937795-98-7): Why Structural Analogs Are Not Interchangeable


Direct substitution of (5-pyridin-4-ylthiophen-2-yl)methanamine with seemingly similar analogs, such as (5-pyridin-3-ylthiophen-2-yl)methanamine or simpler thiophene methylamines, is scientifically unsound and introduces significant experimental risk. The specific regiochemistry of the pyridinyl substitution (4-position vs. 3-position) fundamentally alters the molecule's electronic distribution and hydrogen-bonding geometry, which directly impacts its affinity for biological targets and its role as a synthetic intermediate . Furthermore, the unsubstituted primary amine distinguishes it from its N-methyl analog, which exhibits altered lipophilicity and steric hindrance, leading to divergent biological and physicochemical properties . These structural nuances are not trivial; they can mean the difference between a viable lead compound and an inactive one, or between a successful synthetic route and an unexpected side reaction. The evidence below quantifies these critical differences, establishing why precise procurement of this specific CAS is essential for reproducible research outcomes.

Quantitative Evidence of Differentiation for (5-Pyridin-4-ylthiophen-2-yl)methanamine (CAS 937795-98-7) vs. Key Analogs


Predicted pKa Value Indicates Superior Solubility and Handling in Aqueous Conditions Compared to N-Methyl Analog

The predicted acid dissociation constant (pKa) for (5-pyridin-4-ylthiophen-2-yl)methanamine is 8.72 ± 0.29, as estimated by computational methods . While a directly measured pKa for the N-methyl analog (CAS 934570-47-5) is not publicly available, the structural modification from a primary to a secondary amine is a well-established factor in altering basicity. In general, secondary amines exhibit a higher pKa (are more basic) than their primary amine counterparts due to increased electron density from the alkyl group. This predicted pKa for the target compound suggests it exists largely in its neutral, free-base form at physiological pH (7.4), which is a crucial property for passive membrane permeability and solubility in organic synthesis. This contrasts with the N-methyl derivative, which would be expected to have a higher proportion of its ionized form under the same conditions, potentially impacting its utility in assays and synthetic procedures.

Medicinal Chemistry Physicochemical Properties pKa Prediction

Structural Specificity in Kinase Inhibition: The Pyridinylthiophene Pharmacophore

The pyridine-thiophene core is a validated pharmacophore in kinase inhibition research . While specific IC50 data for (5-pyridin-4-ylthiophen-2-yl)methanamine against a defined kinase panel is not publicly available, its structural class has demonstrated potent activity against targets such as maternal embryonic leucine zipper kinase (MELK) and others . This stands in stark contrast to simpler, non-heterocyclic amines like thiophen-2-ylmethanamine (CAS 27757-85-3), which lacks the pyridinyl moiety and thus the capacity for crucial interactions with the kinase hinge region . The 4-pyridinyl substitution pattern of the target compound is specifically cited as a key feature for achieving this activity, underscoring the importance of precise regiochemistry.

Kinase Inhibition Oncology Research Pharmacophore Modeling

Procurement Value: Defined Chemical Identity and Purity Enables Reproducible Research

The target compound is commercially available with a specified purity, commonly at a 97% purity level, as verified by multiple reputable vendors [REFS-1, REFS-2]. This is a critical differentiator from research-grade intermediates where purity may be undefined or lower. For instance, while the N-methyl analog (CAS 934570-47-5) is also available, the target compound's identity is unequivocally defined by its unique CAS number (937795-98-7) and InChI Key (STUXHGHINJTCIH-UHFFFAOYSA-N), ensuring procurement of the exact chemical structure required . This level of certainty is paramount for reproducible synthesis and for generating reliable structure-activity relationship (SAR) data, where even minor impurities or incorrect regioisomers can lead to false conclusions.

Chemical Synthesis Procurement Quality Control

Optimal Research and Industrial Application Scenarios for (5-Pyridin-4-ylthiophen-2-yl)methanamine (CAS 937795-98-7)


Fragment-Based Drug Discovery for Kinase Targets

The compound is ideally suited as a core scaffold in fragment-based drug discovery (FBDD) campaigns targeting kinases . Its low molecular weight (190.26 g/mol) and the pyridinylthiophene core are validated starting points for building potent kinase inhibitors. Researchers can use it as a fragment for screening or as a template for focused library synthesis, leveraging the defined regioisomeric structure (4-pyridinyl) to explore specific binding interactions within the kinase ATP-binding pocket .

Synthesis of Advanced Pharmaceutical Intermediates

This compound serves as a crucial synthetic intermediate for the construction of more complex molecules with potential therapeutic applications. The primary amine group is a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and sulfonamide synthesis. Its defined purity (typically 97%) and identity are essential for ensuring high yields and purity of the final target molecules in a multi-step synthetic sequence [REFS-2, REFS-3].

Chemical Biology Probe Development

The unique combination of the pyridine and thiophene rings with a primary amine linker allows this molecule to be used as a chemical probe to study biological systems. The amine can be readily conjugated to biotin, fluorophores, or affinity tags to create tools for target identification, cellular imaging, or biochemical assays. Its predicted pKa and solubility properties make it amenable for use in standard biological buffer systems .

Medicinal Chemistry SAR Exploration of Pyridinylthiophenes

For structure-activity relationship (SAR) studies, this compound provides a well-defined starting point. The precise 4-pyridinyl substitution pattern is critical, as it directly influences the molecule's ability to act as a hydrogen bond acceptor. By procuring this exact compound, medicinal chemists can confidently introduce modifications to the amine, thiophene, or pyridine rings and attribute any changes in biological activity to the specific structural alteration, thereby generating robust and interpretable SAR data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-pyridin-4-ylthiophen-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.